molecular formula C15H11NO B2875430 N-(2-ethynylphenyl)benzamide CAS No. 685110-52-5

N-(2-ethynylphenyl)benzamide

Cat. No.: B2875430
CAS No.: 685110-52-5
M. Wt: 221.259
InChI Key: IXZAZAIOAWEQIX-UHFFFAOYSA-N
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Description

N-(2-ethynylphenyl)benzamide is an organic compound with the molecular formula C15H11NO. It is a derivative of benzamide, where the benzamide moiety is substituted with an ethynyl group at the ortho position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-ethynylphenyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-yielding and scalable synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be adapted for larger-scale production, ensuring efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethynylphenyl)benzamide undergoes various chemical reactions, including cycloisomerization, oxidation, and substitution reactions. One notable reaction is the N-heterocyclic carbene (NHC)-boryl radical-catalyzed cycloisomerization, which involves the addition of an NHC-boryl radical to the alkynyl moiety, followed by a radical cascade comprising intramolecular cyclization and aryl migrations .

Common Reagents and Conditions:

    Cycloisomerization: NHC-boryl radicals, intramolecular cyclization conditions.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of N-(2-ethynylphenyl)benzamide involves its interaction with molecular targets through radical catalysis. The NHC-boryl radical-catalyzed cycloisomerization is a key reaction, where the radical addition to the alkynyl moiety triggers a cascade of intramolecular cyclization and aryl migrations, leading to the formation of a quinolinone framework . This mechanism highlights the compound’s potential in facilitating complex molecular transformations.

Comparison with Similar Compounds

Uniqueness: N-(2-ethynylphenyl)benzamide is unique due to its ethynyl substitution, which imparts distinct reactivity and structural properties. The ability to undergo NHC-boryl radical-catalyzed cycloisomerization sets it apart from other benzamide derivatives, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

N-(2-ethynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h1,3-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZAZAIOAWEQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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